molecular formula C10H9N3O2 B7883290 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B7883290
M. Wt: 203.20 g/mol
InChI Key: WWFYWNDHLUNIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features both a pyrazole ring and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid exerts its effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid is unique due to its combination of a pyrazole ring and a benzoic acid moiety, which provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-(4-aminopyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-5-12-13(6-8)9-3-1-2-7(4-9)10(14)15/h1-6H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYWNDHLUNIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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